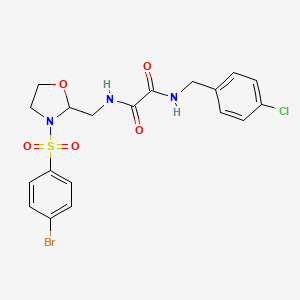
N1-((3-((4-bromophényl)sulfonyl)oxazolidin-2-yl)méthyl)-N2-(4-chlorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Dans une étude menée par Gu et al., une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine, y compris ce composé, ont été synthétisés et évalués contre les cellules stellées hépatiques immortalisées de rat (HSC-T6) .
- Il a été rapporté que les dérivés de la pyrimidine, y compris ce composé, présentent une activité antimicrobienne .
Activité antifibrotique
Propriétés antimicrobiennes
Potentiel antiviral
Effets antitumoraux
En résumé, “N1-((3-((4-bromophényl)sulfonyl)oxazolidin-2-yl)méthyl)-N2-(4-chlorobenzyl)oxalamide” est prometteur dans la recherche sur l'antifibrose et peut avoir des applications plus larges en médecine et en biologie. Des études supplémentaires sont nécessaires pour explorer pleinement son potentiel et ses mécanismes d'action .
Activité Biologique
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with notable biological activity. Its unique structure, which includes oxazolidinone and oxalamide functionalities, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 868980-93-2 |
| Melting Point | Not specified |
The presence of the bromophenyl sulfonyl group enhances its interaction with biological targets, while the oxazolidinone ring contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission, while urease inhibition is relevant for treating conditions like urinary tract infections .
Anticancer Potential
The structural motifs present in N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide suggest potential anticancer activity. The oxazolidinone derivative has been associated with modulation of cell signaling pathways involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions that stabilize the compound's binding to target proteins.
- Modulation of Protein Activity : By interacting with specific molecular targets, the compound can modulate the activity of proteins involved in various biological processes, including inflammation and cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the pharmacological effectiveness of compounds related to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide:
- Antibacterial Screening : A study testing various derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum efficacy .
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that warrant further investigation into their therapeutic applications .
Propriétés
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMXQLFAIHWLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













